REACTION_SMILES
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[Cl:19][CH:20]([Cl:21])[Cl:22].[Cl:23][C:24](=[O:25])[O:26][CH2:27][CH3:28].[NH:1]1[CH2:2][CH2:3][CH:4]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:5][CH2:6]1.[Na+:13].[Na+:14].[O-:15][C:16](=[O:17])[O-:18].[OH2:29]>>[N:1]1([C:24](=[O:25])[O:26][CH2:27][CH3:28])[CH2:2][CH2:3][CH:4]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)CC1CCN(C(=O)OCC)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |